molecular formula C20H19ClN2O4S2 B2615111 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide CAS No. 606922-74-1

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide

Cat. No.: B2615111
CAS No.: 606922-74-1
M. Wt: 450.95
InChI Key: PQQLODYVGLJYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide is a chemical compound offered for research purposes. This product is part of the benzenesulfonamide class of compounds, which have been identified in scientific literature as a significant scaffold for the inhibition of the NLRP3 inflammasome . The NLRP3 inflammasome is an intracellular multiprotein complex that plays a critical role in the innate immune response by regulating the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 . Dysregulation of this pathway is implicated in the pathogenesis of a range of human diseases, making it a promising drug target . Research into benzenesulfonamide analogues has shown potential therapeutic effects in preclinical mouse models of complex conditions, including Alzheimer's disease and acute myocardial infarction . These compounds are believed to exert their effect by directly interfering with the formation of the NLRP3 inflammasome complex, thereby blocking ASC aggregation and the subsequent activation of caspase-1 . The specific substitution pattern on the sulfonamide moiety, as seen in this compound, is an area of exploration within structure-activity relationship (SAR) studies aimed at developing more potent and selective pharmacological tools . This compound is intended for use in biochemical research, high-throughput screening, and early-stage drug discovery programs focused on inflammation and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c21-17-6-10-20(11-7-17)29(26,27)23-18-8-12-19(13-9-18)28(24,25)22-15-14-16-4-2-1-3-5-16/h1-13,22-23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQLODYVGLJYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenethylamine to form N-(4-chlorophenyl)sulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions include substituted sulfonamides, sulfones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity Key Findings/IC50/EC50 Reference IDs
This compound ~435.3 4-Cl, phenethylsulfamoyl Anticancer, radiosensitizing IC50: 8–18 µM (cancer cells)
4-Chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide ~503.9 Thiazole ring, methylsulfonyl Sphingosine kinase 1 inhibition IC50: 0.5–2.0 µM
4-Chloro-N-[4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl]benzenesulfonamide ~528.8 Quinoline-hydrazone hybrid Antimicrobial, antitumor MIC: 1–4 µg/mL (bacteria)
3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro-61-8048) ~447.3 3,4-dimethoxy, thiazole-nitrophenyl Kynurenine 3-monooxygenase (KMO) inhibition IC50: 37 nM
4-Chloro-N-(5-chloro-2-(4-nitro-2-(prop-2-yn-1-yloxy)phenoxy)phenyl)-3-(trifluoromethyl)benzenesulfonamide ~648.9 Trifluoromethyl, propargyloxy-nitroaryl CCR2 receptor labeling EC50: Not reported

Key Observations

Anticancer Activity :

  • The target compound and its derivatives (e.g., ) show moderate anticancer activity (IC50: 8–18 µM), comparable to other sulfonamides like those with thiazole substituents (IC50: 0.5–2.0 µM) . The thiazole-containing derivatives exhibit higher potency due to enhanced target affinity via heterocyclic interactions.
  • Radiosensitizing effects are unique to the target compound and its close analogs, attributed to the phenethylsulfamoyl group’s ability to disrupt DNA repair mechanisms .

Enzyme Inhibition :

  • The KMO inhibitor Ro-61-8048 (IC50: 37 nM) outperforms the target compound in enzyme inhibition, likely due to its 3,4-dimethoxy and thiazole groups, which improve binding to the enzyme’s hydrophobic pockets .

Antimicrobial Activity: Quinoline-hydrazone hybrids (e.g., ) demonstrate superior antimicrobial activity (MIC: 1–4 µg/mL) compared to the target compound, which lacks direct antimicrobial data. This highlights the importance of quinoline moieties in disrupting bacterial membranes .

Contradictions and Limitations

  • Potency vs.
  • Synthetic Complexity : Derivatives with multiple halogen substituents (e.g., ) require complex multi-step syntheses, limiting scalability compared to the target compound’s relatively straightforward synthesis .

Biological Activity

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide, a compound with the chemical formula C20H19ClN2O4S2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of chlorine and phenethylsulfamoyl substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC20H19ClN2O4S2
Molecular Weight426.95 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. A study examining various N-substituted phenyl derivatives indicated that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Testing

In a comparative analysis, several chloroacetamides were tested against common pathogens. The results showed that compounds similar to this compound demonstrated moderate to high effectiveness against Escherichia coli, Candida albicans, and other pathogens.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds is closely related to their structural features. The position of substituents on the phenyl ring significantly impacts their antimicrobial efficacy. For instance, compounds with para-substituted halogens were found to be more effective due to their enhanced ability to penetrate bacterial membranes .

Table 2: Antimicrobial Activity of Related Compounds

CompoundActivity Against MRSAActivity Against E. coliActivity Against C. albicans
This compoundModerateModerateHigh
N-(4-chlorophenyl) chloroacetamideHighLowModerate
N-(4-fluorophenyl) chloroacetamideHighModerateLow

The mechanism by which sulfonamides exert their antimicrobial effects typically involves inhibition of folate synthesis in bacteria. The structural similarity of these compounds to para-aminobenzoic acid (PABA) allows them to competitively inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis .

Q & A

Q. What advanced techniques validate interactions with biological membranes or transporters?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding affinity to membrane receptors. Use confocal microscopy with fluorescently tagged derivatives (e.g., FITC conjugation) to visualize cellular uptake. Perform PAMPA assays to predict blood-brain barrier penetration .

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